Cholest-5-en-3-ol (3beta)-, tetradecanoate
Description
Significance of Cholesteryl Esters in Biological Systems
Cholesteryl esters are vital for maintaining cellular homeostasis. creative-proteomics.com They are the primary form in which cholesterol is stored and transported throughout the body. wisdomlib.orgnih.gov This storage and transport mechanism is crucial for several biological processes, including:
Membrane Structure and Fluidity: By regulating cellular cholesterol levels, cholesteryl esters help maintain the fluidity and structural integrity of cell membranes. creative-proteomics.com
Cellular Signaling: Cholesteryl esters can influence the function of membrane proteins and are involved in signaling pathways. creative-proteomics.com
Dysregulation of cholesteryl ester metabolism has been linked to various diseases, including atherosclerosis and other lipid metabolism disorders. creative-proteomics.comwikipedia.org
Overview of Cholesteryl Ester Diversity and Classification
The diversity of cholesteryl esters stems from the variety of fatty acids that can be esterified to the cholesterol molecule. gerli.com These fatty acids can vary in chain length and degree of saturation, leading to a wide array of cholesteryl ester species with distinct physical and chemical properties. gerli.comresearchgate.net This structural diversity allows for a range of functions and physical behaviors, from liquid crystalline phases to varying melting points. scispace.comnih.gov Cholesteryl esters are broadly classified as neutral lipids and are a subclass of steryl esters. nih.gov
Interactive Table: Diversity of Cholesteryl Esters based on Fatty Acid Chain
| Fatty Acid Name | Fatty Acid Formula | Resulting Cholesteryl Ester |
| Myristic Acid | C14:0 | Cholesteryl Myristate |
| Palmitic Acid | C16:0 | Cholesteryl Palmitate |
| Oleic Acid | C18:1 | Cholesteryl Oleate (B1233923) |
| Linoleic Acid | C18:2 | Cholesteryl Linoleate (B1235992) |
| Arachidonic Acid | C20:4 | Cholesteryl Arachidonate |
Rationale for Focused Research on Cholesteryl Myristate
Cholesteryl myristate, the ester of cholesterol and myristic acid, serves as a significant subject of scientific investigation for several reasons. nih.govcaymanchem.com Its unique physical properties, particularly its liquid crystalline behavior, make it a model compound for studying the phase transitions of lipids. scispace.comusp.brtandfonline.com These phase transitions are of interest in materials science and have implications for understanding the behavior of lipids in biological membranes. nih.govtandfonline.com
Furthermore, the conformation and organization of cholesteryl myristate in different phases have been studied to understand its potential role in the development of atherosclerosis. nih.gov Research has shown that levels of cholesteryl myristate can be elevated in conditions such as non-alcoholic fatty liver disease (NAFLD) and are correlated with unstable atherosclerotic plaques. caymanchem.combiomol.com It has also been implicated in neurological disorders like Alzheimer's disease. wikipedia.orgwiley.com Additionally, cholesteryl myristate has been explored for its use in drug delivery systems, specifically in the formation of lipid nanoparticles. caymanchem.comniagara.edu
Detailed Research Findings on Cholesteryl Myristate
Cholesteryl myristate is a crystalline solid at room temperature. caymanchem.combiomol.com It is soluble in chloroform. caymanchem.combiomol.com
Interactive Table: Chemical and Physical Properties of Cholesteryl Myristate
| Property | Value | Source |
| Chemical Formula | C41H72O2 | caymanchem.combiomol.com |
| Molecular Weight | 597.0 g/mol | nih.govcaymanchem.com |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate | nih.gov |
| Physical Description | Clear, nearly colorless crystals | nih.gov |
| Melting Point | 79-82 °C | Not explicitly in search results |
| Boiling Point | Not available | Not explicitly in search results |
Note: Melting point can vary slightly based on purity and experimental conditions.
Liquid Crystalline Phases and Phase Transitions
A significant area of research on cholesteryl myristate focuses on its thermotropic liquid crystal behavior, where it exhibits different phases upon changes in temperature. scispace.comtandfonline.com These phases include the crystalline, smectic, cholesteric (chiral nematic), and isotropic liquid phases. tandfonline.compnas.org
The transitions between these phases occur at specific temperatures and are a subject of extensive study. usp.brtandfonline.comresearchgate.net For instance, the phase transitions for cholesteryl myristate have been reported at approximately 308 K (35 °C) for the single crystal to smectic transition, 345 K (72 °C) for the smectic to cholesteric transition, and 351 K (78 °C) for the cholesteric to isotropic liquid transition. tandfonline.comresearchgate.net Density measurements have shown that the smectic to cholesteric and blue phase to isotropic transitions are first-order, while the cholesteric to blue phase transition is second-order. tandfonline.comtandfonline.com
Neutron scattering experiments have revealed that the cholesteryl myristate molecule maintains a relatively extended conformation in its crystalline, smectic, cholesteric, and isotropic phases. nih.govpnas.orgpnas.org
Structure
2D Structure
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDMTGSQPOFVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941744 | |
| Record name | Cholest-5-en-3-yl tetradecanoate | |
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Molecular Weight |
597.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, nearly colorless crystals; [Acros Organics MSDS] | |
| Record name | Cholesteryl myristate | |
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CAS No. |
1989-52-2 | |
| Record name | Cholesteryl myristate | |
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| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-tetradecanoate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Cholest-5-en-3-yl tetradecanoate | |
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| Record name | Cholest-5-en-3β-yl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.244 | |
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Synthetic Methodologies and Chemical Modifications of Cholesteryl Myristate
Established Synthetic Routes for Cholesteryl Myristate
The primary method for synthesizing cholesteryl myristate is through the esterification of cholesterol with myristic acid or its derivatives. nih.gov This reaction involves the formation of an ester bond between the hydroxyl group of cholesterol and the carboxyl group of myristic acid.
One common approach is the Fischer-Speier esterification , where cholesterol and myristic acid are heated in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out in a solvent that allows for the removal of water, driving the equilibrium towards the formation of the ester.
Another prevalent method involves the use of more reactive acylating agents like myristoyl chloride . chemimpex.com In this case, cholesterol is reacted with myristoyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. chemimpex.comaocs.org This method is generally faster and can be performed under milder conditions than the direct esterification with myristic acid.
Enzymatic synthesis offers a greener alternative to traditional chemical methods. Lipases, such as those from Candida species, have been employed to catalyze the esterification of cholesterol and myristic acid. arkat-usa.orgau.dk These reactions are highly specific and can be conducted under mild temperature and pH conditions, often leading to high yields with minimal byproducts. arkat-usa.orgau.dk
A summary of common synthetic methods is presented below:
| Method | Reactants | Catalyst/Reagent | Key Features |
| Fischer-Speier Esterification | Cholesterol, Myristic Acid | Strong Acid (e.g., H₂SO₄) | Requires heat, removal of water |
| Acyl Chloride Method | Cholesterol, Myristoyl Chloride | Base (e.g., Pyridine) | Faster, milder conditions |
| Enzymatic Synthesis | Cholesterol, Myristic Acid | Lipase (B570770) (e.g., Candida rugosa lipase) | High specificity, mild conditions |
Synthesis of Cholesteryl Myristate Analogues and Derivatives
The synthesis of analogues and derivatives of cholesteryl myristate often involves modifications to either the cholesterol backbone or the myristic acid acyl chain. These modifications are aimed at altering the physicochemical properties of the parent molecule, such as its liquid crystalline behavior or its biological activity. tandfonline.com
For instance, researchers have synthesized a series of cholesteryl esters with varying acyl chain lengths to study the effect on liquid crystal phase transitions. tandfonline.com The synthesis of these analogues typically follows the same esterification protocols as for cholesteryl myristate, simply by substituting myristic acid with other fatty acids.
Modifications to the cholesterol moiety have also been explored. For example, the synthesis of seco-estrone derivatives and their subsequent esterification have been reported to influence the phase transitions of cholesteric liquid crystals when mixed with cholesteryl myristate. tandfonline.com
Investigation of Reaction Parameters and Yield Optimization
Optimizing the synthesis of cholesteryl myristate involves a systematic investigation of various reaction parameters to maximize the yield and purity of the product.
In chemical synthesis , key parameters include:
Molar ratio of reactants: The ratio of cholesterol to the acylating agent can significantly impact the reaction equilibrium and yield.
Catalyst concentration: The amount of acid or base catalyst can affect the reaction rate.
Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and degradation.
Reaction time: Sufficient time is required for the reaction to reach completion.
Solvent: The choice of solvent can influence the solubility of reactants and the ease of product purification.
For enzymatic synthesis , the following parameters are crucial for optimization:
Enzyme concentration: The amount of lipase used directly affects the reaction rate. au.dk
Substrate concentration: High substrate concentrations can sometimes lead to enzyme inhibition. au.dk
Temperature: Each enzyme has an optimal temperature for activity. mdpi.com For example, a study on the synthesis of 6-O-glucosyl palmitate found that yields increased from 20°C to 60°C but decreased at 70°C due to enzyme denaturation. mdpi.com
pH: The pH of the reaction medium can affect the enzyme's structure and catalytic activity.
Water activity: In non-aqueous media, a small amount of water is often necessary for enzyme function, but excess water can promote the reverse hydrolysis reaction.
A study on the lipase-catalyzed synthesis of β-sitosteryl myristate showed that parameters such as reaction time, temperature, enzyme concentration, and substrate ratio were important for optimizing the yield. au.dk
Regioselective Esterification Studies
The cholesterol molecule has a single secondary hydroxyl group at the C3 position, which is the site of esterification to form cholesteryl myristate. Therefore, in the context of synthesizing cholesteryl myristate from cholesterol, the esterification is inherently regioselective to this position.
However, the concept of regioselectivity becomes more critical when dealing with polyhydroxylated steroid molecules or when aiming to selectively acylate one hydroxyl group in the presence of others. While not directly applicable to the synthesis of cholesteryl myristate from cholesterol, studies on the regioselective enzymatic acylation of other steroids, such as estradiol (B170435), have demonstrated the ability of lipases to selectively target specific hydroxyl groups. arkat-usa.org For example, Candida rugosa lipase has been shown to be completely regioselective in obtaining the 17-oleyl derivative of estradiol. arkat-usa.org Such studies provide valuable insights into the potential for enzymatic catalysts to achieve high regioselectivity in steroid ester synthesis.
Advanced Structural Elucidation and Conformational Dynamics of Cholesteryl Myristate
Crystallographic Studies and Polymorphism
The crystalline form of cholesteryl myristate has been the subject of detailed investigation, revealing a well-defined and organized molecular arrangement. These studies are fundamental to understanding the transition to its liquid crystalline states.
X-ray Diffraction Analysis of Crystalline Phases
X-ray diffraction has been a pivotal technique in determining the crystal structure of cholesteryl myristate. Analysis of powdered samples crystallized from both the melt and solutions has provided insights into its crystalline phases. tandfonline.comtandfonline.com The diffraction data from single crystals, with over 2,807 observed intensities, have enabled a detailed structural solution. rsc.org These studies indicate that cholesteryl myristate crystallizes in a monoclinic system. tandfonline.comrsc.org The method of crystallization, whether from the melt or from a solvent, can influence the resulting diffraction patterns, with solution-grown crystals showing different intensity distributions compared to melt-crystallized samples. tandfonline.com The complexity of its crystallization behavior is also observed in nanoparticle dispersions, where bimodal crystallization events can occur, influenced by particle size and shape. nih.gov
Unit Cell Parameters and Crystal Packing Motifs
Detailed crystallographic studies have precisely defined the unit cell of cholesteryl myristate. The crystals are monoclinic, belonging to the space group A2. tandfonline.comrsc.org There are eight molecules within the unit cell, with two independent molecules, A and B, in the asymmetric unit. tandfonline.comrsc.org The chain packing is characterized by an orthorhombic (Oa) subcell. rsc.org The crystal packing is dominated by a bilayer structure where cholesterol moieties pack with other cholesterol moieties, and the myristate chains align with adjacent myristate chains. rsc.org
Table 1: Unit Cell Parameters for Crystalline Cholesteryl Myristate
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | tandfonline.comtandfonline.comrsc.org |
| Space Group | A2 | tandfonline.comrsc.org |
| a | 10.260(8) Å | rsc.org |
| b | 7.596(8) Å | rsc.org |
| c | 101.43(9) Å | rsc.org |
| β | 94.41(5)° | rsc.org |
A study on a solid solution of cholesteryl myristate and cholesteryl pentadecanoate (B1260718) also reported a monoclinic unit cell with space group C2 and slightly different parameters. acs.orgacs.org
Analysis of Molecular Conformation in Solid State (Extended vs. U-shaped)
In the solid crystalline state, the conformation of the cholesteryl myristate molecule is predominantly extended. rsc.orgpnas.orgnih.gov Both independent molecules (A and B) in the crystal structure adopt an almost fully extended conformation. rsc.org There are, however, minor but significant differences between them, particularly in the rotation around the ester bond and in the conformation of the C(17) side chains. rsc.org Neutron scattering experiments corroborate these findings, indicating an extended molecular shape in the crystalline phase. pnas.orgnih.gov The distance between the terminal methyl group of the myristate chain and the branched terminus of the cholesterol moiety was measured to be approximately 30.3 Å at 66.0°C, which is in close agreement with the 33.4 Å calculated from X-ray crystallographic data for a fully extended conformation. pnas.org This extended conformation is a critical feature that influences the packing and properties of the crystal.
Bilayer Organization within Crystalline Structures
The crystal structure of cholesteryl myristate is characterized by a distinct bilayer organization. tandfonline.comrsc.org The molecules arrange themselves into stacked bilayers with a thickness of 50.7 Å. rsc.org Within each bilayer, the cholesterol steroid rings pack together, and the myristate fatty acid chains also pack amongst themselves. rsc.org This arrangement leads to a structure where the ends of the C(17) chains of the cholesterol moieties form the surfaces of the bilayers. rsc.org Interestingly, these terminal chain regions are observed to be highly disordered, described as being in a "virtually liquid" state. rsc.org This bilayer packing is a common motif for cholesteryl esters with saturated fatty acid chains of similar length. fao.org
Molecular Dynamics and Conformation in Mesophases
Upon heating, cholesteryl myristate transitions into liquid crystalline phases (mesophases), where the molecules exhibit increased mobility while retaining some degree of order.
Neutron Scattering Investigations of Conformational States
Neutron scattering has been an invaluable tool for probing the molecular conformation of cholesteryl myristate in its various phases, including the crystalline, smectic, cholesteric, and isotropic liquid states. pnas.orgnih.gov By using partially deuterated samples, researchers have been able to measure the intramolecular distance between the end of the fatty acyl chain and the terminus of the cholesterol group. pnas.orgnih.govnih.gov These experiments have conclusively shown that the cholesteryl myristate molecule remains in an extended conformation not only in the crystalline solid but also throughout the smectic, cholesteric, and even the disordered isotropic liquid phases. pnas.orgnih.gov
Table 2: Intramolecular Distance in Cholesteryl Myristate Across Different Phases
| Phase | Measured Distance (Å) | Conformation | Source |
|---|---|---|---|
| Crystalline | 30.3 ± 3.0 | Extended | pnas.org |
| Smectic | 31.8 ± 2.5 | Extended | pnas.org |
| Cholesteric | 28.4 ± 2.4 | Extended | pnas.org |
The persistence of the extended conformation across these phases is significant. It suggests that the fundamental molecular shape does not drastically change upon melting from the crystalline state into the mesophases. pnas.org This finding supports models of liquid crystal organization that are based on elongated, rod-like molecular structures. pnas.orgnih.gov The slight, though not statistically significant, decrease in the measured distance in the cholesteric phase may suggest some minor conformational adjustments. pnas.org
Conformational Changes Across Phase Transitions
The molecular conformation of cholesteryl myristate exhibits distinct characteristics as it transitions through its various thermal phases, from the solid crystalline state to the smectic and cholesteric liquid crystal phases. Detailed investigations using neutron scattering and Fourier-transform infrared (FTIR) spectroscopy have provided significant insights into these conformational dynamics.
Neutron scattering experiments performed on partially deuterated samples of pure cholesteryl myristate have been instrumental in determining the end-to-end distance of the molecule. pnas.orgpnas.org These studies measured the distance between the center of mass of the fatty acyl terminal methyl group and the terminus of the cholesterol moiety. The results indicate that the cholesteryl myristate molecule maintains a predominantly extended conformation not only in the crystalline state but also across the smectic, cholesteric, and even the isotropic liquid phases. pnas.orgpnas.org While the molecule is generally extended in all phases, slight variations in the measured end-to-end distance are observed, though these differences are not always statistically significant. pnas.org For instance, the measured distance in the cholesteric phase is slightly lower than in the other phases. pnas.org
The end-to-end distance measured in the crystalline state at 66.0°C (30.3 ± 3.0 Å) shows good agreement with the value calculated from atomic coordinates determined by X-ray crystallography at 25.0°C (33.4 Å). pnas.org X-ray diffraction studies of the monoclinic crystal structure reveal the presence of two independent molecules in the asymmetric unit, both of which adopt almost fully extended conformations but differ slightly in the rotation around the ester bond and in the conformation of the C(17) chains. rsc.org
Table 1: End-to-End Molecular Distance of Cholesteryl Myristate Across Different Phases (via Neutron Scattering)
| Phase | Measured End-to-End Distance (Å) | Reference Temperature |
|---|---|---|
| Crystalline | 30.3 ± 3.0 | 66.0°C |
| Smectic | 31.8 ± 2.5 | - |
| Cholesteric | 28.4 ± 2.4 | - |
| Isotropic | 30.8 ± 2.5 | - |
Data sourced from Burks and Engelman (1981). pnas.org
FTIR spectroscopy studies focusing on the in-phase CH₂ rocking vibrations of the methylene (B1212753) chains provide further detail on the nature of these phase transitions. nipne.ro The transition from the solid crystal (SC) to the smectic (Sm) phase is primarily characterized by the onset of orientational disordering. nipne.ro In contrast, the subsequent transition from the smectic to the cholesteric (Chol) phase is associated with more significant changes in the molecule's conformation. nipne.ro This is reflected in the behavior of the Davydov splitting, a measure of intermolecular resonance interactions. In the crystalline state, cholesteryl myristate exhibits a dense packing of fully extended trans-isomer methylene chains, leading to a notable Davydov splitting value. nipne.ro This splitting value decreases abruptly in the smectic phase and becomes zero in the cholesteric liquid crystal phase, indicating a progressive loss of the specific intermolecular packing arrangement found in the solid state. nipne.ro
Theoretical Modeling of Molecular Conformations and Packing
Theoretical models and computer simulations have been crucial for interpreting experimental data and understanding the molecular arrangement of cholesteryl myristate in its condensed phases. These models provide a framework for explaining conformational stability and packing motifs that are not directly observable.
A statistic-dynamic model using stochastic equations has been successfully applied to explain the temperature dependence of the Davydov splitting observed in FTIR spectra. nipne.ro This model accounts for the damping of vibrational excitons, which arises from their interaction with orientational lattice defects. These defects are generated by the excitation of conformational, librational (oscillatory motion), and positional disorder as the temperature increases, particularly through the phase transitions. nipne.ro The computer simulations based on this model show good agreement with experimental data, validating its description of the dynamic processes occurring at the molecular level. nipne.ro
The extended conformation of cholesteryl myristate suggested by neutron scattering is consistent with several theoretical packing models. pnas.org These include the model proposed by Wendorff and Price, which involves an antiparallel packing of cholesterol and fatty acid moieties, and the model by Craven and DeTitta, which suggests an antiparallel packing of cholesterol-cholesterol and fatty acid-fatty acid pairs. pnas.org The experimental data showing an extended molecule supports these general packing arrangements but does not distinguish between them. pnas.org
The foundation for these packing models is the detailed crystal structure determined by X-ray diffraction. rsc.org The crystal structure of cholesteryl myristate consists of stacked bilayers with a thickness of 50.7 Å. rsc.org Within each bilayer, the molecules are arranged such that the cholesterol moieties pack with other cholesterol moieties, and the myristate chains pack with adjacent myristate chains. rsc.org This segregated packing within a bilayer is a key feature that informs theoretical models of both the solid and liquid crystalline states.
Solid Solution Structural Studies with Other Cholesteryl Esters
The ability of cholesteryl myristate to form solid solutions with other cholesteryl esters is governed by principles of molecular similarity and crystal packing compatibility. nih.gov The formation of continuous solid solutions requires that the constituent molecules have similar volumes and can be accommodated within the same crystal lattice structure. nih.gov Cholesteryl myristate crystallizes in a bilayer crystal form, which dictates its miscibility with other esters. nih.gov
A detailed X-ray crystal structure analysis was performed on a nearly 1:1 solid solution of cholesteryl myristate and cholesteryl pentadecanoate, two esters whose acyl chains differ by a single methylene unit. acs.org This study provided the first structural example of a cholesteryl ester solid solution in the bilayer polymorph. acs.org The analysis revealed that the solid solution packs in a manner that attempts to isolate the two different ester components into preferred sites within the asymmetric unit. acs.org To accommodate the longer chain of cholesteryl pentadecanoate within the bilayer structure, the oxygen-to-oxygen contacts in the ester linkage region are shifted and closer compared to those in pure cholesteryl myristate crystals. acs.org
Table 2: Unit Cell Parameters for Cholesteryl Myristate/Cholesteryl Pentadecanoate Solid Solution
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2 |
| a | 102.6 Å |
| b | 7.59 Å |
| c | 10.20 Å |
| β | 92.1° |
| Z (Molecules per unit cell) | 8 |
Data from the X-ray crystal structure of a nearly 1:1 solid solution. acs.org
The behavior of cholesteryl myristate in binary mixtures varies depending on the chain length of the second component. nih.gov It forms an ideal solid solution with cholesteryl pentadecanoate, where the similarity in molecular volume is very high. nih.gov As the difference in chain length increases, the solution becomes non-ideal, as seen with cholesteryl palmitate. nih.gov With an even greater difference, such as with cholesteryl stearate (B1226849), the system forms a eutectic of solid solutions rather than a continuous one. nih.gov Furthermore, cholesteryl myristate will not form continuous solid solutions with esters that crystallize in a different structure, such as cholesteryl undecanoate, which adopts a monolayer packing. nih.gov However, it can form bilayer solid solutions with polymorphic esters like cholesteryl laurate when the laurate ester adopts its bilayer form. nih.gov
Table 3: Solid Solution Behavior of Cholesteryl Myristate with Other Saturated-Chain Cholesteryl Esters
| Ester Component | Solid Solution Type with Cholesteryl Myristate | Reason |
|---|---|---|
| Cholesteryl pentadecanoate | Ideal solid solution | Similar molecular volume and same bilayer crystal structure. nih.gov |
| Cholesteryl palmitate | Non-ideal solid solution | Greater difference in molecular volume, but same crystal structure. nih.gov |
| Cholesteryl stearate | Eutectic of solid solutions | Significant difference in molecular volume. nih.gov |
| Cholesteryl laurate | Bilayer solid solution | Possible when cholesteryl laurate crystallizes in its bilayer polymorphic form. nih.gov |
| Cholesteryl undecanoate | No continuous solid solution | Different crystal structures (bilayer vs. monolayer). nih.gov |
Liquid Crystalline Phase Behavior and Thermotropic Transitions of Cholesteryl Myristate
Characterization of Liquid Crystalline Mesophases
Upon heating from its crystalline solid state, cholesteryl myristate sequentially enters a smectic phase, a cholesteric phase, and finally an isotropic liquid phase. umass.eduresearchgate.nettandfonline.com Each of these phases possesses unique structural and physical properties.
The smectic phase of cholesteryl myristate is the first liquid crystal mesophase to appear upon heating the solid crystal. tandfonline.com This phase is characterized by a layered structure, where the molecules are arranged in strata. While there is ordering between the layers, the arrangement within the layers themselves is liquid-like. The morphology of the smectic phase is consistent whether it is formed by heating or cooling and is described as consisting of regions with randomly correlated crystal orientation. umass.edu
Neutron scattering experiments have revealed that the cholesteryl myristate molecule maintains a predominantly extended conformation within the smectic phase. nih.govpnas.orgpnas.org The measured distance between the terminal methyl group of the myristate chain and the branched terminus of the cholesterol moiety is approximately 31.8 ± 2.5 Å. pnas.org
Spectroscopic studies using Fourier-transform infrared (FTIR) spectroscopy show a sharp decrease in the Davydov splitting value as the compound enters the smectic phase, indicating changes in intermolecular resonance interactions. tandfonline.comnipne.ro Furthermore, 13C NMR studies suggest that the transition from the crystalline state involves a significant molecular rearrangement. acs.org In the solid state, cholesteryl myristate has a bilayer crystal structure, which transforms into a monolayer-like structure to form the smectic A phase. acs.orgnih.gov This structural reorganization is a key characteristic of its smectic phase behavior. Due to increased molecular motion in the smectic phase compared to the solid state, the non-equivalent molecular environments are averaged out. nih.gov
Upon further heating, the smectic phase transitions into a cholesteric phase (also known as a chiral nematic phase). researchgate.nettandfonline.com This phase is distinguished by the loss of the layered smectic structure, though a high degree of orientational order is maintained. swarthmore.edu The defining feature of the cholesteric phase is its helical superstructure, where the direction of the average molecular alignment (the director) twists progressively from one layer of molecules to the next. pnas.orgswarthmore.edu This twisted arrangement is responsible for the unique optical properties of the cholesteric phase. swarthmore.edu
In this phase, the molecules line up end-to-end, with parallel alignment within a given conceptual plane. pnas.org However, this alignment direction shifts helically from one plane to the next. pnas.org The molecule remains in an extended conformation, with neutron scattering experiments indicating a distance of 28.4 ± 2.4 Å between its ends. pnas.org The Davydov splitting, a measure of intermolecular resonance, becomes zero in the cholesteric phase, reflecting the change in molecular packing compared to the smectic phase. tandfonline.comnipne.ro
The transition from the isotropic liquid upon cooling can occur in two steps: first, a rapid transformation to a turbid "blue" homeotropic state, followed by a slower transition to a more ordered focal-conic spherulitic state. umass.edu Density measurements indicate the transition between the cholesteric phase and this blue phase is of the second order. tandfonline.com
The isotropic liquid phase is the highest temperature phase, where the material behaves as a conventional liquid. swarthmore.edu In this state, both positional and orientational long-range order are lost, and the molecules are randomly arranged. pnas.orgswarthmore.edu Despite the disorder, neutron scattering data suggest that the cholesteryl myristate molecule largely retains its extended conformation, with a measured end-to-end distance of 30.8 ± 2.5 Å. pnas.org The transition from the final liquid crystal phase (the blue phase) to the isotropic liquid is a first-order transition, characterized by a discontinuity in density. tandfonline.com The energy required for the transition from the cholesteric liquid crystal to the isotropic liquid is significantly lower than that required for the solid to liquid crystal transition, indicating that the liquid crystal phases are structurally more similar to the liquid phase than to the solid phase. swarthmore.edu
Thermotropic Phase Transition Dynamics
The transitions between the crystalline, smectic, cholesteric, and isotropic liquid phases of cholesteryl myristate are driven by temperature changes. These thermotropic transitions have been characterized by various techniques, including differential scanning calorimetry (DSC) and polarizing microscopy. jst.go.jp
Cholesteryl myristate displays a well-defined sequence of phase transitions upon heating. The temperatures at which these transitions occur are a fundamental property of the compound, though slight variations are reported in the literature depending on purity and measurement technique. ajrconline.orgresearchgate.netresearchgate.net The transition from the smectic to the cholesteric phase and the transition from the blue phase to the isotropic liquid are identified as first-order phase transitions. tandfonline.comusp.br In contrast, the transition from the cholesteric to the blue phase is observed to be a second-order transition. tandfonline.com
The energy associated with each phase transition is directly related to the change in molecular organization. The transition from the highly ordered crystalline solid to the more disordered smectic liquid crystal involves a substantial change in molecular arrangement and therefore has a large associated latent heat. acs.orgswarthmore.edu For cholesteryl myristate, this transition requires the reorganization from a bilayer crystal structure to a monolayer-like smectic phase, a process with significant enthalpy and entropy changes. acs.org
The increased molecular motion in the liquid crystalline phases reduces the dipolar interactions that are prominent in the solid state. nih.gov According to McMillan's molecular theory, the nature of a phase transition (first or second order) is influenced by factors like molecular length. usp.br For pure cholesteryl myristate, the smectic-to-cholesteric transition is first-order, which is consistent with its relatively long molecular structure. usp.br The significant difference in latent heat between the solid-to-liquid crystal transition (65 cal/g) and the liquid crystal-to-isotropic liquid transition (7 cal/g) underscores the energetic cost of breaking down the crystal lattice compared to the subsequent loss of mesophase order. swarthmore.edu
Mentioned Compounds
Rheological Properties of Cholesteric Liquid Crystalline Phases of Cholesteryl Myristate
The study of the flow and deformation of matter, known as rheology, provides significant insights into the microstructure of liquid crystals. For cholesteryl myristate, its cholesteric liquid crystalline phase exhibits complex rheological behaviors that are highly dependent on external conditions such as temperature and applied stress.
Temperature and Shear Rate Dependence of Viscosity
The viscosity of cholesteryl myristate is strongly influenced by both temperature and the rate of shear applied to it. worldscientific.com Generally, in line with the behavior of most fluids, the viscosity of cholesteryl myristate decreases as the temperature increases. worldscientific.com This is attributed to the increased kinetic energy of the molecules, which facilitates easier movement and reorientation in the direction of flow. worldscientific.com
Studies have shown an exponential decay in viscosity with rising temperature. worldscientific.com This relationship has been observed in both the cholesteric and isotropic liquid phases. worldscientific.com A marked reduction in viscosity is particularly evident in cholesteryl myristate as the temperature is elevated. worldscientific.com This suggests that molecular aggregates within the mesophase can readily align with the flow direction. worldscientific.com
The viscosity of cholesteryl myristate also demonstrates a clear dependence on the shear rate. At a constant temperature, the viscosity tends to decrease as the shear rate increases, a phenomenon known as shear thinning. researchgate.net However, at very high shear rates, it can be challenging to obtain steady-state measurements, especially at temperatures near the solid transition. worldscientific.com Research has also identified viscosity peaks at the cholesteric-to-isotropic phase transition, indicating complex structural rearrangements during this process. aps.org By applying a scaling hypothesis, it has been shown that viscosity curves from different shear rates can be coalesced into a single, temperature-dependent curve for each phase of the compound. researchgate.net
Table 1: Effect of Temperature and Shear Rate on the Viscosity of Cholesteryl Myristate.
| Parameter | Observation | Reference |
|---|---|---|
| Temperature | Viscosity decreases exponentially with increasing temperature. | worldscientific.com |
| Shear Rate | Exhibits shear thinning behavior; viscosity decreases with increasing shear rate. | researchgate.net |
| Phase Transition | Viscosity peaks are observed at the cholesteric-to-isotropic transition. | aps.org |
Elastic and Loss Moduli Analysis
The viscoelastic properties of cholesteryl myristate can be characterized by its elastic (or storage) modulus (G') and its loss (or viscous) modulus (G''). The elastic modulus represents the energy stored in the material during deformation, reflecting its solid-like behavior, while the loss modulus represents the energy dissipated as heat, reflecting its liquid-like behavior. worldscientific.comresearchgate.net
For cholesteryl myristate, both the elastic and loss moduli show a tendency to decrease as the temperature increases. worldscientific.com This behavior is observed during dynamic temperature sweep tests at a constant frequency. worldscientific.com Above 90°C, in the isotropic liquid phase, the values of G' and G'' become very similar and remain constant. worldscientific.com
Frequency sweep tests at a constant temperature reveal further details about the material's structure. At lower frequencies, cholesteryl myristate can exhibit a plateau region where the elastic behavior is dominant (G' > G''). researchgate.net As the angular frequency increases, a crossover point is reached where the G' and G'' curves intersect. researchgate.net Beyond this crossover frequency, the material shows a more liquid-like response. researchgate.net This crossover region is a characteristic signature of the dynamic microstructure of the system. worldscientific.com
Table 2: Summary of Elastic (G') and Loss (G'') Moduli Behavior for Cholesteryl Myristate.
| Condition | Elastic Modulus (G') Behavior | Loss Modulus (G'') Behavior | Reference |
|---|---|---|---|
| Increasing Temperature | Decreases | Decreases | worldscientific.com |
| Increasing Frequency | Dominant at low frequencies, crosses over G'' at a specific frequency (ωc). | Dominant at high frequencies. | researchgate.net |
| Isotropic Phase (>90°C) | Becomes constant and similar to G''. | Becomes constant and similar to G'. | worldscientific.com |
Non-Newtonian Flow Behavior
In its cholesteric phase, cholesteryl myristate exhibits non-Newtonian flow behavior. worldscientific.comresearchgate.networldscientific.com This means its viscosity is not constant but changes depending on the applied shear stress or shear rate. Specifically, it demonstrates shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.net
This non-Newtonian characteristic becomes more pronounced at temperatures closer to the transition to the solid phase. worldscientific.com The relationship between shear stress and shear rate in the cholesteric phase of cholesteryl myristate can be effectively described by the power-law model. worldscientific.comresearchgate.netresearchgate.networldscientific.com This model is commonly used for non-Newtonian fluids to characterize their flow behavior. At certain conditions, the shear-thinning behavior may be followed by a region of Newtonian flow. researchgate.net The non-Newtonian nature is a direct consequence of the alignment of the liquid crystal director field under the influence of shear flow.
Table 3: Characteristics of Non-Newtonian Flow in Cholesteryl Myristate.
| Flow Property | Description | Reference |
|---|---|---|
| General Behavior | Exhibits non-Newtonian flow in the cholesteric phase. | worldscientific.comworldscientific.com |
| Specific Behavior | Primarily shear-thinning. | researchgate.net |
| Modeling | The shear rate dependence of shear stress is well-explained by the power-law model. | worldscientific.comresearchgate.netresearchgate.net |
Intermolecular Interactions and Binary/multicomponent Systems Involving Cholesteryl Myristate
Phase Diagrams of Binary Mixtures with Mesogenic Compounds.icevirtuallibrary.comtandfonline.comgoogle.com
The phase behavior of cholesteryl myristate in binary mixtures with other liquid crystalline compounds reveals complex intermolecular interactions that can lead to the formation of various mesophases. The resulting phase diagrams are essential for understanding how the mixing of different molecules influences the stability, temperature range, and type of liquid crystal phases.
Cholesteryl Myristate - Nematic Liquid Crystal Systems.icevirtuallibrary.comresearchgate.netjetir.org
When cholesteryl myristate (ChM), which exhibits cholesteric (N*) and smectic A (SmA) phases, is mixed with a nematic liquid crystal, the resulting phase diagram often shows a suppression of the melting point and the formation of a eutectic mixture. icevirtuallibrary.comresearchgate.net The helical twisting power of the chiral cholesteryl myristate can induce a cholesteric phase in the nematic liquid crystal. jetir.orgjetir.org
A notable example is the binary system of cholesteryl myristate and 4-n-decyloxybenzoic acid (DOBA), which displays nematic (N) and smectic C (SmC) phases. icevirtuallibrary.comresearchgate.net The phase diagram of this system shows a eutectic composition at approximately 30 mole % of DOBA. icevirtuallibrary.comresearchgate.net The addition of DOBA to ChM initially increases the stability of the SmA phase up to a certain concentration before it decreases and eventually vanishes. researchgate.net Conversely, the addition of ChM to DOBA rapidly suppresses the SmC phase. researchgate.net These mixtures can exhibit a significant cholesteric phase range, which can be broader during cooling cycles compared to heating. icevirtuallibrary.comtandfonline.com For instance, in a similar system with dodecyloxybenzoic acid (DDOBA), the maximum range of the cholesteric phase is about 27°C during heating and extends to 43°C during cooling. tandfonline.com
Another studied system involves the nematic liquid crystal p-azoxyanisole (PAA). researchgate.netresearchgate.net While detailed phase diagrams with cholesteryl myristate are part of broader studies on liquid crystal mixtures, the interaction between a chiral ester like ChM and a classical nematic like PAA is expected to follow the general trend of inducing a cholesteric phase. researchgate.netdrexel.edu
The table below summarizes the phase transitions observed in a binary mixture of Cholesteryl Myristate (ChM) and 4-n-decyloxybenzoic acid (DOBA) at different molar ratios during the heating cycle. jetir.org
| Mole % of DOBA | K → K1/K2 (°C) | K1/K2 → SmA/SmC/N* (°C) | SmA/SmC → N* (°C) | N* → I (°C) |
| 0.0 | 70.6 | - | 78.6 | 84.0 |
| 10.2 | 64.2 | 68.4 | 77.2 | 82.1 |
| 20.5 | 62.1 | 66.5 | 76.8 | 80.5 |
| 30.0 | 60.5 | - | 75.5 | 78.9 |
| 42.3 | 63.8 | 68.9 | 78.0 | 80.2 |
| 56.8 | 68.5 | 74.1 | 81.5 | 83.6 |
| 68.2 | 72.4 | 78.5 | 85.2 | 87.0 |
| 80.1 | 78.9 | 85.3 | - | 92.4 |
| 92.3 | 85.6 | 90.1 | 112.5 | 118.7 |
| 100.0 | 92.4 | - | 114.0 | 137.9 |
K represents the crystal phase, K1 and K2 are mixed crystal phases, SmA is the smectic A phase, SmC is the smectic C phase, N is the cholesteric phase, and I is the isotropic liquid phase.*
Cholesteryl Myristate - Cholesteric Liquid Crystal Systems.tandfonline.com
Binary mixtures of cholesteryl myristate with other cholesteric liquid crystals, such as different cholesteryl esters, often exhibit nearly ideal mixing behavior, particularly when the components have similar molecular structures and weights. tandfonline.com
A well-studied example is the binary system of cholesteryl myristate and cholesteryl nonanoate (B1231133). tandfonline.com Both compounds exhibit cholesteric and smectic mesophases, and these phases are retained over the entire composition range, indicating the formation of ideal comesophases. tandfonline.com The transition temperatures and heats of transition in this system show good agreement with theoretical models that assume ester separation only occurs in the crystalline solid phase. tandfonline.com
In contrast, the system of cholesteryl myristate and cholesteryl acetate (B1210297) is more complex. tandfonline.com While a homogeneous cholesteric mesophase is formed, the smectic mesophase is only observed at high concentrations of cholesteryl myristate (above 78%). tandfonline.com The temperature of the smectic-cholesteric transition decreases as the concentration of cholesteryl myristate decreases, eventually merging with the solid-smectic transition line. tandfonline.com
The phase diagram of the cholesteryl myristate and cholesteryl acetate binary system is presented below. tandfonline.com
| Weight % Cholesteryl Myristate | Solid → Smectic/Cholesteric (°C) | Smectic → Cholesteric (°C) | Cholesteric → Isotropic (°C) |
| 100 | 71 | 79 | 85 |
| 95 | 66 | 74 | 83 |
| 90 | 62 | 69 | 81 |
| 85 | 58 | 64 | 79 |
| 80 | 54 | 58 | 77 |
| 78 | - | 49 (cooling) | - |
| 75 | 49 | - | 74 |
| 70 | 46 | - | 72 |
| 60 | 41 | - | 68 |
| 50 | 38 | - | 64 |
| 40 | 37 | - | 59 |
| 30 | 40 | - | 54 |
| 20 | 46 | - | 49 |
| 0 | 114 (melts to isotropic) | - | 114 |
Induction and Suppression of Mesophases in Mixtures.jetir.orgjetir.org
The mixing of liquid crystals can lead to the induction of new mesophases that are not present in the pure components or the suppression of existing ones. jetir.orgjetir.org In binary mixtures involving cholesteryl myristate, these phenomena are driven by the interplay of molecular interactions such as van der Waals forces, hydrogen bonding, and electron donor-acceptor interactions. jetir.orgijiemr.org
For instance, in the cholesteryl myristate-decyloxybenzoic acid (ChM-DOBA) system, the smectic C phase of DOBA is rapidly suppressed with the addition of a small amount of ChM. researchgate.net Conversely, the stability of the smectic A phase of ChM can be enhanced or suppressed depending on the concentration of DOBA. researchgate.net The formation of a cholesteric phase in mixtures of a chiral compound like ChM and a nematic compound is an example of an induced phase, as the nematic material itself is not chiral. jetir.orgjetir.org
Furthermore, mixtures of two cholesteric compounds can lead to materials with a controllable and temperature-sensitive pitch. jetir.org If the two cholesteric compounds have opposite helical twisting senses, a compensated nematic mixture can be produced at a specific composition where the net chirality is zero. jetir.org While not specifically detailed for cholesteryl myristate in the provided context, this is a general principle applicable to cholesteric mixtures.
Molecular Packing and Self-Assembly in Mixed Systems.niagara.edunih.gov
The macroscopic phase behavior of cholesteryl myristate in mixed systems is a direct consequence of the molecular-level organization, including the packing of the sterol nuclei and the interactions of the alkyl chains. niagara.edunih.gov
Interdigitated Packing Phenomena.niagara.edunih.gov
Interdigitated packing is a common motif in the solid and some mesophases of cholesteryl esters and their mixtures. niagara.edunih.gov This arrangement involves the alkyl chains of molecules in one layer intercalating with the alkyl chains of an adjacent layer. nih.govmdpi.com This type of packing can lead to a denser and more stable structure. mdpi.com
In binary solid solutions of cholesteryl esters, crystallographic studies have revealed several packing motifs, including both parallel and antiparallel orientations, often with interdigitated alkyl tails. niagara.edu For example, a model for a composite crystal of cholesteryl palmitate (which is structurally similar to cholesteryl myristate) involves an interdigitated bilayer. nih.gov The stability of such interdigitated structures is a key factor in the self-assembly of these molecules. niagara.edunih.gov The tendency to form interdigitated packing is influenced by the relative lengths of the alkyl chains of the components in the mixture. niagara.edu Efficient packing seeks to minimize empty spaces, and interdigitation is a mechanism to achieve this, especially when mixing esters with different chain lengths. niagara.edu
Influence of Chiral Additives on Cholesteryl Myristate Mesophases
The liquid crystalline phases of cholesteryl myristate can be significantly influenced by the introduction of chiral additives. These additives, even in small quantities, can alter the transition temperatures and the stability of the mesophases.
Research has been conducted on binary and multicomponent mixtures of cholesteryl myristate with other cholesteryl esters, such as cholesteryl nonanoate and cholesteryl enantate, doped with non-mesogenic chiral derivatives. researchgate.netresearchgate.net For instance, the addition of chiral D-seco-estrone derivatives to a binary mixture of cholesteryl nonanoate and cholesteryl myristate was found to stabilize the smectic A and cholesteric phases. researchgate.net Specifically, the addition of one such derivative shifted the phase transition temperature by approximately 5°C towards lower temperatures. researchgate.net Furthermore, certain derivatives extended the temperature range of the cholesteric phase from 5°C to 15°C. researchgate.net
In another study, the influence of estradiol (B170435) derivatives on binary mixtures of cholesteryl enantate and cholesteryl myristate was investigated. researchgate.net The addition of these chiral additives resulted in a considerable shift in the isotropic to cholesteric phase transition temperature and the temperature of formation for the Smectic A* phase. researchgate.net The specific effects on the phase transition temperatures depend on the molecular structure of the chiral additive.
These studies demonstrate that the introduction of chiral non-mesogenic compounds is a viable method for tuning the properties of cholesteryl myristate-containing liquid crystal mixtures, potentially leading to materials with phase transition temperatures near room temperature. researchgate.net
Advanced Spectroscopic Characterization and Theoretical Modeling of Cholesteryl Myristate
Infrared Spectroscopy (FTIR/ATR-IR) Studies
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful tool to probe the vibrational modes of molecules. In the context of cholesteryl myristate, FTIR studies have been crucial for understanding the changes in molecular packing and conformation across its various phases. researchgate.net
Studies have focused on the in-phase CH₂ rocking vibrations of the methylene (B1212753) chains within the myristate tail. tandfonline.comnipne.ro At low temperatures, such as 100 K, the IR spectrum of crystalline cholesteryl myristate shows a distinct splitting of this vibrational band, a phenomenon known as Davydov splitting. researchgate.net This splitting arises from resonance interactions between non-equivalent molecules within the crystal unit cell, and its magnitude is a sensitive indicator of intermolecular coupling and structural order. nipne.ro For instance, at 100 K, the Davydov splitting for the CH₂ rocking vibrations is observed at 719 cm⁻¹ and 731 cm⁻¹. researchgate.net
| Temperature (K) | Vibrational Frequency (cm⁻¹) | Davydov Splitting (Δν, cm⁻¹) | Phase |
|---|---|---|---|
| 100 | 719, 731 | 12 | Crystalline |
| 300 | Data for 300K not explicitly provided in the same format. | Decreasing | Crystalline |
| 308 | Not specified | Sharp Decrease | Solid Crystal to Smectic Transition |
| 345 | Not specified | Approaches Zero | Smectic to Cholesteric Transition |
| 351 | Not specified | Zero | Cholesteric to Isotropic Liquid Transition |
The Davydov splitting in cholesteryl myristate exhibits a marked temperature dependence, which directly reflects the changes in the crystalline and liquid crystalline structures. tandfonline.com As the temperature increases from 100 K towards the first phase transition, the magnitude of the splitting decreases. nipne.ro A sharp decrease in the splitting value is observed at the solid crystal to smectic phase transition, which occurs at 308 K. researchgate.nettandfonline.com In the smectic phase, the intermolecular order is reduced, leading to weaker resonance interactions. Upon further heating, during the transition from the smectic to the cholesteric phase at 345 K, the Davydov splitting collapses and becomes zero. researchgate.nettandfonline.com This indicates the loss of the three-dimensional crystalline lattice and the transition to a more disordered liquid crystalline state where the specific intermolecular interactions causing the splitting are averaged out. tandfonline.com
To explain the observed temperature dependence of the Davydov splitting, a statistical dynamic model has been employed. tandfonline.comnipne.ro This model considers the damping of vibrational excitons, which are the collective excited states arising from the coupled molecular vibrations. tandfonline.com The damping process is attributed to the interaction of these excitons with defects in the molecular lattice. nipne.ro As the temperature rises, the number of these defects increases, leading to a more effective damping of the excitons and a consequent reduction in the observed Davydov splitting. tandfonline.com Good agreement has been found between experimental data and computer simulations based on this model. nipne.ro
The defects responsible for the damping of vibrational excitons are primarily positional and orientational in nature. tandfonline.comnipne.ro Positional defects refer to distortions in the periodic arrangement of molecules in the plane perpendicular to their long axis. tandfonline.com The genesis of these defects is directly linked to the phase transitions. The transition from the highly ordered single crystal to the layered smectic phase, and subsequently to the helical cholesteric phase, introduces significant positional disorder. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atom-level insights into the structure, dynamics, and phase behavior of cholesteryl myristate. By probing the magnetic environments of specific nuclei, such as ¹³C and ¹H, NMR can distinguish between different physical states and characterize molecular motions over a wide range of timescales. nih.gov
Solid-state NMR techniques, particularly high-resolution ¹³C NMR with magic angle spinning (MAS), have been effectively used to study cholesteryl myristate. nih.gov In the crystalline phase, the ¹³C MAS NMR spectra are highly resolved, allowing for the identification of individual carbon resonances. nih.govacs.org For instance, cholesteryl myristate crystallizes into a monolayer type II structure where all molecules in the unit cell are crystallographically equivalent. nih.gov This results in a single resonance for each carbon atom in the molecule. nih.gov The narrowness of the spectral lines for the acyl chain carbons compared to the steroid ring carbons suggests greater motional freedom in the fatty acid tail even within the crystalline state. nih.gov
Upon transitioning to the liquid crystalline phases (smectic and cholesteric), significant changes occur in the ¹³C MAS NMR spectra. The spectra are no longer enhanced by cross-polarization, a technique that relies on strong dipolar interactions present in rigid solids. nih.gov This change is a direct consequence of increased molecular motion in the liquid crystal, which averages out these interactions. nih.gov The cholesteric and smectic phases can be distinguished by the broader signals for the carbonyl (C=O), C5, and C6 carbons in the cholesteric phase compared to the smectic phase. nih.gov
¹H MAS NMR provides a simpler, yet effective, method for distinguishing between the solid, smectic, cholesteric, and isotropic phases, with each phase exhibiting a unique spectral fingerprint. nih.gov
| Carbon Atom | Crystalline Phase | Smectic Phase | Cholesteric Phase |
|---|---|---|---|
| C=O (Carbonyl) | ~173 | Similar to Crystalline | Broader signal than Smectic |
| C5 (Steroid Ring) | ~140 | Similar to Crystalline | Broader signal than Smectic |
| C6 (Steroid Ring) | ~122 | Similar to Crystalline | Broader signal than Smectic |
| Acyl Chain CH₂ | Narrower lines | Increased motion | Further increased motion |
The changes observed in NMR spectra across different phases provide a powerful means to probe molecular motions. nih.gov In the crystalline state, while the steroid nucleus is relatively rigid, the acyl chain exhibits differential motions. nih.gov The transition to the liquid crystalline state unleashes much greater molecular mobility. The averaging of chemical shift nonequivalence and the reduction of dipolar interactions are clear indicators of this increased motion. nih.gov
In the smectic phase, the chemical shifts of the carbons in cholesteryl myristate are similar to those in the crystalline monolayer II structure. nih.gov This suggests that the molecular organization in the smectic phase retains features of the crystalline packing. nih.gov The broader lines in the cholesteric phase for key carbons like the carbonyl and those near the double bond (C5, C6) indicate a different motional environment, likely reflecting the helical twist and greater disorder characteristic of this phase. nih.gov Thus, ¹³C MAS NMR is a robust method for examining the subtle changes in molecular structure and dynamics that define the unique properties of cholesteryl myristate's crystalline and liquid-crystalline states. nih.gov
Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
Mass spectrometry serves as a powerful analytical technique for the structural elucidation and confirmation of cholesteryl myristate. Through various ionization methods and tandem mass spectrometry (MS/MS) experiments, detailed information about the molecule's fragmentation pathways can be obtained, aiding in its unambiguous identification, even in complex biological matrices. squarespace.com
Electron ionization (EI) mass spectrometry of cholesteryl myristate typically results in extensive fragmentation, and often the molecular ion is not observed. squarespace.com However, the resulting fragmentation pattern provides a characteristic fingerprint for the molecule. Softer ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are often employed to generate protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. wiley.comnih.gov These techniques are particularly useful for liquid chromatography-mass spectrometry (LC-MS) analysis.
Collision-induced dissociation (CID) of the precursor ion of cholesteryl myristate reveals characteristic fragmentation patterns. A predominant fragmentation pathway involves the neutral loss of the myristic acid moiety, resulting in the formation of the cholestadiene ion at m/z 368. nih.govnist.gov Another significant fragmentation involves the cleavage of the ester bond, leading to the formation of an ion corresponding to the cholesterol backbone. When lithiated adducts of cholesteryl esters are subjected to CID, they can yield both the cholestane (B1235564) fragment and a lithiated adduct of the fatty acid. nih.gov
The fragmentation behavior of cholesteryl myristate under different mass spectrometric conditions provides a robust method for its identification and differentiation from other lipid species.
Interactive Data Table: Key Mass Spectrometric Fragments of Cholesteryl Myristate
| Precursor Ion | Adduct | m/z of Precursor Ion | Fragmentation Method | Key Fragment Ions (m/z) | Fragment Identity |
| C₄₁H₇₂O₂ | [M+Na]⁺ | 619.5425 | CID | 369.3581 | Cholestane fragment |
| C₄₁H₇₂O₂ | [M+Na]⁺ | 619.5425 | CID | 251.1931 | Myristate-related fragment |
| C₄₁H₇₂O₂ | [M]⁺ | 597.0 | EI | 368 | Cholestadiene ion |
Note: The specific m/z values and relative intensities can vary depending on the instrument and experimental conditions.
Computational and Statistical Dynamic Modeling of Spectral Phenomena
Computational and statistical dynamic modeling provides valuable insights into the spectral properties of cholesteryl myristate, complementing experimental findings. These theoretical approaches can be used to simulate and interpret complex spectral phenomena, such as the temperature dependence of vibrational spectra and the dynamics of molecular motion.
A notable application of such modeling is the study of Davydov splitting in the infrared (IR) spectra of cholesteryl myristate. nipne.ro Davydov splitting arises from intermolecular interactions in the crystalline state and is sensitive to the packing and orientation of molecules. researchgate.net A statistic-dynamic model using stochastic equations has been successfully employed to explain the temperature dependence of the Davydov splitting for the CH₂ rocking vibrations in cholesteryl myristate. nipne.ro This model considers the damping of vibrational excitons on orientational defects that arise from conformational changes, librational motions, and positional disorder. nipne.ro Computer simulations based on this model have shown good agreement with experimental data, allowing for the estimation of energetic parameters associated with liquid crystalline phase transitions. nipne.ro
Furthermore, density functional theory (DFT) simulations have been utilized to investigate the vibrational spectra of cholesteryl esters. sciety.orgpreprints.org While these studies may focus on other cholesteryl esters, the methodologies are applicable to cholesteryl myristate. DFT calculations can predict vibrational frequencies and modes, which can then be compared with experimental IR and Raman spectra to assign spectral features to specific molecular motions. preprints.org
These computational and modeling approaches are instrumental in providing a deeper, molecular-level understanding of the spectral characteristics and dynamic behavior of cholesteryl myristate, which is often not directly accessible through experimental methods alone.
Interactive Data Table: Theoretical Models Applied to Cholesteryl Esters
| Modeling Technique | Property Investigated | System Studied | Key Findings |
| Statistic-Dynamic Model | Temperature dependence of Davydov splitting in IR spectra | Crystalline Cholesteryl Myristate | Successfully simulated the observed changes in Davydov splitting with temperature, linking them to orientational disorder. nipne.ro |
| Density Functional Theory (DFT) | Vibrational modes (IR and Raman spectra) | Cholesteryl Esters | Allowed for the assignment of specific vibrational modes to functional groups within the molecule. sciety.orgpreprints.org |
| Molecular Dynamics (MD) | Structural and dynamic properties in the isotropic phase | Cholesteryl Oleate (B1233923) (as a model) | Provided insights into molecular packing, conformational flexibility, and intermolecular interactions. nih.gov |
| Coarse-Grained Modeling | Behavior in lipid bilayers | Cholesterol in POPC bilayers | Modeled the influence of cholesterol on membrane properties like thickness and lipid order. acs.org |
Enzymatic Metabolism and Cellular Lipid Homeostasis Involving Cholesteryl Myristate
Biosynthesis of Cholesteryl Myristate
Cholesteryl myristate, a cholesteryl ester, is synthesized through the esterification of cholesterol with myristic acid. nih.gov This process is a crucial part of cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol. mdpi.comfrontiersin.org
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity and Regulation
The primary enzyme responsible for the synthesis of cholesteryl esters, including cholesteryl myristate, is Acyl-CoA:Cholesterol Acyltransferase (ACAT). creative-proteomics.comnih.gov Found in the endoplasmic reticulum, ACAT catalyzes the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to cholesterol, forming a cholesteryl ester. creative-proteomics.comresearchgate.net This enzymatic reaction is vital for managing cellular cholesterol levels and for the formation and storage of lipid droplets. creative-proteomics.com
There are two main isoforms of this enzyme in mammals, ACAT1 and ACAT2, each encoded by a different gene. nih.gov ACAT1 is found in a wide variety of tissues and is key for cholesterol esterification in macrophages and the brain. researchgate.net In contrast, ACAT2 is primarily expressed in the intestine and liver, where it is involved in the secretion of chylomicrons and very low-density lipoproteins (VLDL). researchgate.netoup.com
The activity of ACAT is subject to regulation at multiple levels. The enzyme exhibits a sigmoidal response to its substrate, cholesterol, indicating allosteric activation. nih.gov In fact, cholesterol is a more potent activator of ACAT1 than other sterols. nih.gov Hormonal signals, such as insulin (B600854) and glucagon, can also modulate the expression and activity of cholesterol esterases, thereby influencing cholesteryl ester metabolism in response to the body's metabolic needs. creative-proteomics.com Furthermore, the physical location of ACAT within the cell can change. For instance, ACAT can move from the endoplasmic reticulum to vesicular structures, a process that may enhance its enzymatic activity by altering its access to cholesterol. biorxiv.org
Cholesteryl Esterification Pathways within Cells
Within cells, the esterification of cholesterol is a fundamental process for storing and transporting cholesterol, as well as for mitigating the cytotoxic effects of excess free cholesterol. frontiersin.org When cellular cholesterol levels exceed a certain threshold, ACAT esterifies the surplus cholesterol in the endoplasmic reticulum. frontiersin.org The resulting cholesteryl esters are then stored in cytoplasmic lipid droplets. nih.govresearchgate.net
These stored esters can be mobilized when the cell requires free cholesterol. The hydrolysis of cholesteryl esters is carried out by enzymes such as neutral cholesterol ester hydrolase (nCEH). frontiersin.org This entire cycle of esterification and hydrolysis is tightly regulated to maintain cellular lipid balance. creative-proteomics.com
In the bloodstream, cholesteryl esters are found in the hydrophobic cores of lipoproteins like LDL and HDL. frontiersin.orgwikipedia.org The enzyme lecithin-cholesterol acyltransferase (LCAT) plays a role in their formation in plasma by transferring a fatty acid from phosphatidylcholine to free cholesterol. frontiersin.org
Enzymatic Hydrolysis and Degradation of Cholesteryl Myristate
The breakdown of cholesteryl myristate into cholesterol and myristic acid is facilitated by a class of enzymes known as cholesterol esterases or cholesteryl ester hydrolases.
Cholesterol Esterase Characterization (e.g., from Pseudomonas aeruginosa)
Cholesterol esterases (CEs) are enzymes that catalyze the hydrolysis of cholesteryl esters. scienceasia.org One such enzyme has been isolated and characterized from the bacterium Pseudomonas aeruginosa. This particular CE has a molecular mass of 58 kDa and an isoelectric point of 3.2. nih.govtandfonline.com It demonstrates optimal activity at a temperature of around 53°C and a pH range of 5.5 to 9.5. nih.govtandfonline.com The enzyme maintains stability between pH 5 and 10 for 19 hours at 25°C and retains its activity up to 53°C for 30 minutes. nih.govtandfonline.com Another study on a thermotolerant strain of P. aeruginosa identified a cholesterol esterase with high activity between 30 and 45 °C and an optimal pH of 7.0. scienceasia.org
A recombinant lipase (B570770) from Pseudomonas aeruginosa M18 has also been shown to exhibit both lipase and cholesteryl esterase activities. nih.gov This enzyme is active in a pH range of 7 to 9 and can tolerate temperatures up to 60°C for short periods. nih.gov
Substrate Specificity of Cholesteryl Ester Hydrolases
Cholesteryl ester hydrolases exhibit varying degrees of specificity for their substrates, which are cholesteryl esters with different fatty acid chains.
The cholesterol esterase from Pseudomonas aeruginosa demonstrates a preference for certain fatty acid esters, with the rate of hydrolysis following this order: linoleate (B1235992) > oleate (B1233923) > stearate (B1226849) > palmitate > caprylate > myristate > laurate, caprate > caproate > butyrate, acetate (B1210297). nih.gov This indicates that cholesteryl myristate is a substrate for this enzyme, although not the most preferred one.
In contrast, studies on multiple forms of cholesteryl ester hydrolase from rat testis have shown that neither the temperature-labile nor the temperature-stable forms of the enzyme hydrolyzed cholesteryl myristate. nih.gov The temperature-labile form showed a high specificity for cholesteryl esters of long-chain monoenoic fatty acids, while the temperature-stable form preferred cholesteryl oleate and arachidonate. nih.gov
The substrate specificity of these enzymes is influenced by the structure of their substrate-binding pockets. nih.gov For example, the presence of certain amino acid residues can narrow the substrate-binding pocket, thereby favoring the hydrolysis of esters with shorter carbon chains. nih.gov
Neutral Cholesterol Ester Hydrolase (nCEH) Activity and Identification
Neutral cholesterol ester hydrolase (nCEH) is a key enzyme involved in the removal of cholesterol from macrophages by hydrolyzing cholesteryl esters. nih.gov The murine version of the human KIAA1363 gene has been identified as a microsomal nCEH, which is highly expressed in both murine and human macrophages. nih.gov This enzyme, also known as NCEH1, is located in the endoplasmic reticulum and plays a role in regulating the levels of certain lipids that may be involved in cancer development. wikipedia.org
Cellular Trafficking and Compartmentalization of Cholesteryl Esters
Cholesteryl esters, including cholesteryl myristate, are significantly less polar than free cholesterol and serve as the primary form for cholesterol transport in the plasma and for intracellular storage. hmdb.ca They are not typically found in cellular membranes but are instead packaged into cytoplasmic lipid droplets or lipoproteins. hmdb.ca The intracellular journey of cholesteryl esters is a highly regulated process essential for maintaining cellular cholesterol balance. ahajournals.org
Mechanisms of Cholesterol Ester Transport within Cells
The transport of cholesterol esters within the cell involves a complex interplay of vesicular and non-vesicular pathways. ahajournals.orgjci.org After being synthesized in the endoplasmic reticulum (ER) by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), cholesteryl esters are stored in cytosolic lipid droplets. ahajournals.orgunits.it These lipid droplets are dynamic organelles that can move throughout the cell. nih.gov
The mobilization of cholesterol from these droplets for various cellular needs, such as hormone synthesis or membrane formation, requires the action of neutral cholesterol ester hydrolase (nCEH), which hydrolyzes the cholesteryl esters back into free cholesterol and fatty acids. hmdb.caahajournals.org In steroidogenic cells, such as those in the adrenal glands and luteal cells, the stored cholesteryl esters in lipid droplets provide the necessary cholesterol substrate for steroid hormone production. nih.govnih.gov The transport of cholesterol from lipid droplets to mitochondria, the site of the initial steps of steroidogenesis, is a critical and acutely regulated process. nih.gov
Vesicular transport mechanisms are also involved in the movement of cholesterol and its esters between different cellular compartments, including the ER, Golgi apparatus, and endosomes. ahajournals.orgjci.org For instance, cholesterol can be transported from the plasma membrane to the ER for esterification via pathways that involve the Golgi or endosomes. ahajournals.org
Influence on Intracellular Lipid Storage and Efflux
The formation and storage of cholesteryl esters in lipid droplets represent a key mechanism for managing cellular cholesterol levels and preventing the toxic effects of excess free cholesterol. ahajournals.orgnih.gov When cellular cholesterol levels are high, the esterification of cholesterol to form cholesteryl esters, such as cholesteryl myristate, and their subsequent storage in lipid droplets is favored. frontiersin.org
Conversely, the hydrolysis of these stored esters is crucial for cholesterol efflux, the process by which cells release excess cholesterol to extracellular acceptors like high-density lipoprotein (HDL). frontiersin.orgnih.gov This process is vital for preventing the accumulation of cholesterol in cells, a hallmark of atherosclerosis. mdpi.com The efflux of cholesterol is a multi-step process that can be influenced by various factors. For example, in vascular smooth muscle cells, the stimulation with phorbol (B1677699) 12-myristate-13-acetate (PMA) can increase the efflux of cholesterol to apolipoprotein A-I. nih.gov This suggests that signaling pathways, such as those involving protein kinase C (PKC), can modulate the availability of intracellular cholesterol for efflux. nih.govahajournals.org
Research has shown that the chemical inhibitor dynasore (B607235), which affects dynamin, a protein involved in endocytosis, can impair the trafficking of cholesterol and reduce its esterification, including the formation of cholesteryl myristate. plos.org This leads to a decrease in cellular cholesterol efflux. plos.org Similarly, the compound U18666A has been shown to inhibit the egress of cholesterol from late endosomes, impacting both cholesterol esterification and efflux. plos.orgresearchgate.net
Interplay with Broader Lipid Metabolism Pathways
The metabolism of cholesteryl myristate is intrinsically linked to the broader network of lipid metabolism, particularly the metabolism of its fatty acid component, myristic acid, and the regulation of genes involved in cholesterol homeostasis.
Myristic Acid in Lipid Metabolism
Myristic acid (14:0) is a saturated fatty acid that, once incorporated into cholesteryl myristate, influences lipid metabolism in several ways. nih.gov Studies have shown that different saturated fatty acids are metabolized uniquely. nih.gov When compared to palmitic and stearic acids, myristic acid is rapidly incorporated into triglycerides and has a shorter residence time in plasma lipoproteins. nih.gov
Dietary intake of myristic acid has been associated with changes in plasma lipoprotein concentrations. ahajournals.org Specifically, diets enriched in myristic acid have been shown to increase levels of low-density lipoprotein (LDL) cholesterol. nih.govahajournals.org The fatty acid composition of serum cholesteryl esters, including cholesteryl myristate, often reflects the dietary intake of fatty acids. ahajournals.org Furthermore, the molecular percentage of serum cholesteryl myristate has been positively associated with total cholesterol levels. researchgate.net
Regulation of Sterol-Sensitive Genes and Nuclear Receptors
The intracellular levels of cholesterol and its esters, including cholesteryl myristate, play a crucial role in regulating the expression of genes involved in cholesterol synthesis, uptake, and efflux. nih.gov This regulation is primarily mediated by a family of transcription factors known as sterol regulatory element-binding proteins (SREBPs). nih.govnih.gov When cellular sterol levels are low, SREBPs are activated and move to the nucleus to stimulate the transcription of genes such as the LDL receptor (LDLR) and HMG-CoA reductase (HMGCR), which are involved in cholesterol uptake and synthesis, respectively. plos.orgnih.gov
Conversely, when cellular cholesterol levels are high, the activation of SREBPs is suppressed. nih.gov Research using the inhibitor dynasore demonstrated that blocking the delivery of LDL-derived cholesterol to the ER prevents the down-regulation of SREBP-2, LDLR, and HMGCR gene expression that would normally occur in the presence of high cholesterol. plos.org This highlights the importance of proper intracellular cholesterol trafficking for the regulation of these sterol-sensitive genes. plos.org
Nuclear receptors, such as the Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), are also key players in cholesterol homeostasis. ahajournals.orgoup.com LXRs are activated by oxysterols, which are oxidized forms of cholesterol, and they regulate the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1. mdpi.comspandidos-publications.com PPARs are also involved in regulating lipid metabolism and inflammation. spandidos-publications.commdpi.com The interplay between these nuclear receptors and the signaling pathways governed by cellular cholesterol levels ensures a coordinated response to maintain lipid balance. researchgate.netahajournals.org For example, in macrophages, loading with cholesterol selectively activates LXR to induce genes for cholesterol transport without coordinately upregulating genes for fatty acid synthesis. oup.com
Table of Research Findings on Cholesteryl Myristate and Cellular Processes
| Process | Cell Type | Key Finding | Reference |
|---|---|---|---|
| Cholesterol Esterification | HeLa cells, HMDM | Dynasore and U18666A inhibit the formation of cholesteryl myristate. | plos.org |
| Cholesterol Efflux | Human Macrophages (HMDM) | Dynasore impairs cellular cholesterol efflux. | plos.orgnih.gov |
| Gene Regulation | HeLa cells, HMDM | Dynasore blocks the LDL-induced down-regulation of sterol-sensitive genes (LDLR, HMGCoAR, SREBF-2). | plos.org |
| Myristic Acid Metabolism | Normolipidemic Men | Myristic acid is rapidly metabolized, primarily into triglycerides, with a shorter plasma residence time compared to palmitic or stearic acids. | nih.gov |
Table of Chemical Compounds
| Compound Name |
|---|
| Cholesteryl myristate |
| Cholesterol |
| Myristic acid |
| Palmitic acid |
| Stearic acid |
| Phorbol 12-myristate-13-acetate (PMA) |
| Dynasore |
| U18666A |
| Apolipoprotein A-I |
Biological Roles and Molecular Mechanisms of Cholesteryl Myristate
Modulation of Cellular Apoptosis and Proliferation
Cholesteryl myristate has been identified as a key molecule in regulating the delicate balance between cell survival and programmed cell death (apoptosis), as well as influencing cell proliferation. Its mechanism of action is intricately linked to specific signaling pathways that govern cell fate.
Role of Bone Morphogenetic Protein (BMP) Signaling Pathway
The anti-apoptotic effect of cholesteryl myristate is dependent on the Bone Morphogenetic Protein (BMP) signaling pathway. nih.govnih.gov BMPs are a group of growth factors that regulate cell proliferation, differentiation, and apoptosis. nih.gov Cholesteryl myristate has been shown to increase the expression of BMP4 and its receptor, BMPRIA, leading to the phosphorylation and activation of downstream signaling molecules Smad1/5/8. nih.gov
The crucial role of this pathway is confirmed by experiments where the anti-apoptotic effects of cholesteryl myristate were diminished by the presence of a BMP antagonist, such as noggin. nih.gov This indicates that cholesteryl myristate exerts its cell-survival functions by activating the BMP-Id1 signaling cascade.
Effect on Mesenchymal Stem Cells (MSCs) and PC12 Cells
The protective effects of cholesteryl myristate have been specifically observed in Mesenchymal Stem Cells (MSCs) and PC12 cells, a cell line commonly used in neuroscience research.
In MSCs, cholesteryl myristate inhibits apoptosis induced by serum-free conditions, a finding that has potential applications in improving MSC survival in stem-cell transplantation and therapies for bone diseases. nih.gov Similarly, in PC12 cells, it prevents apoptosis under serum-deprived conditions. nih.gov The underlying mechanism in both cell types involves the activation of the BMP-Id pathway, leading to increased survival. nih.govnih.gov
Table 1: Effects of Cholesteryl Myristate on Cellular Pathways in MSCs and PC12 Cells
This table summarizes the observed effects of cholesteryl myristate on key signaling molecules and outcomes in Mesenchymal Stem Cells (MSCs) and PC12 cells, based on research findings.
| Cell Type | Target Molecule/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Mesenchymal Stem Cells (MSCs) | Apoptosis | Inhibited/Suppressed | nih.gov |
| Mesenchymal Stem Cells (MSCs) | Id1 Promoter Activity | Increased | nih.gov |
| Mesenchymal Stem Cells (MSCs) | Bcl-xL Expression | Increased | nih.gov |
| PC12 Cells | Apoptosis | Inhibited/Suppressed | nih.gov |
| PC12 Cells | Id1 Promoter Activity | Increased | nih.gov |
| PC12 Cells | BMP4, BMPRIA, p-Smad1/5/8 Expression | Increased | nih.gov |
Contribution to Innate Immunity and Antimicrobial Activity
Beyond its role in cellular signaling, cholesteryl myristate is part of a family of cholesterol esters that contribute to the body's innate immune defenses. These lipids exhibit direct antimicrobial properties and are found at mucosal surfaces, which act as the first line of defense against invading pathogens.
Presence in Biological Fluids (e.g., Nasal Fluid)
Normal human nasal fluid contains a variety of lipids, including cholesterol esters, which play a role in mucosal defense. nih.govresearchgate.net Among the predominant fatty acids found in these less polar lipids is myristic acid. nih.gov The presence of these host-derived lipids in mucosal secretions is a component of the innate immune system. nih.gov The concentration of these antimicrobial cholesterol esters has been observed to increase in nasal secretions after vigorous exercise, suggesting a responsive defense mechanism against potential infection.
Mechanisms of Antimicrobial Action
The antimicrobial function of cholesterol esters has been demonstrated through several lines of evidence. The selective removal of less polar lipids, including cholesterol esters, from nasal fluid significantly reduces its inherent antibacterial activity against pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net This activity can be partially restored by reintroducing the lipids, confirming their defensive role. nih.govresearchgate.net
Lipids extracted from nasal fluid not only exert direct antibacterial activity but also act in synergy with other antimicrobial agents, such as the human neutrophil peptide HNP-2. nih.govresearchgate.net This suggests that cholesterol esters like cholesteryl myristate are part of a complex and cooperative antimicrobial environment at mucosal surfaces, working in conjunction with other lipids and peptides to deter infection.
Table 2: Antimicrobial Activity of Lipids in Nasal Fluid
This table outlines key findings regarding the contribution of cholesterol esters and other lipids found in nasal fluid to innate immunity.
| Finding | Pathogen Studied | Conclusion | Reference |
|---|---|---|---|
| Removal of less-polar lipids from nasal fluid | Pseudomonas aeruginosa | Decreased the inherent antibacterial activity of the fluid. | nih.govresearchgate.net |
| Lipids extracted from nasal fluid | Gram-negative and Gram-positive bacteria | Exerted direct antibacterial activity. | nih.govresearchgate.net |
| Lipids extracted from nasal fluid | Pseudomonas aeruginosa | Showed synergistic activity with the antimicrobial peptide HNP-2. | nih.govresearchgate.net |
Interactions with Cell Membranes and Cellular Biomechanics
Cholesteryl myristate, a cholesterol ester, plays a crucial, albeit indirect, role in modulating the biomechanical properties of cell membranes. Unlike free cholesterol, which directly intercalates into the phospholipid bilayer, cholesteryl esters are highly nonpolar and are primarily sequestered within intracellular lipid droplets. This storage function, however, is key to regulating the availability of free cholesterol, which is a primary determinant of membrane mechanics.
Influence on Membrane Fluidity and Stiffness
The mechanical properties of the plasma membrane, such as fluidity and stiffness, are critical for cellular functions ranging from signaling to migration. These properties are significantly influenced by the membrane's lipid composition, particularly its free cholesterol content.
Role of Free Cholesterol: Free cholesterol acts as a bidirectional regulator of membrane fluidity. It inserts into the lipid bilayer, where its rigid steroid ring structure restricts the motion of fatty acid chains at higher temperatures, thereby decreasing fluidity and increasing stiffness nih.govnih.govnih.govmdpi.com. Conversely, at lower temperatures, it prevents the tight packing of saturated fatty acid chains, thus maintaining fluidity and preventing the membrane from becoming a rigid gel. This modulation is essential for maintaining the structural integrity and functionality of the cell membrane across a range of physiological conditions.
Indirect Influence of Cholesteryl Myristate: Cholesteryl myristate's influence on these properties is indirect, stemming from its role in cholesterol homeostasis. The esterification of free cholesterol with myristic acid to form cholesteryl myristate is a mechanism for detoxifying excess cholesterol and storing it in a metabolically inert form within lipid droplets aacrjournals.orgcreative-proteomics.com. The synthesis and hydrolysis of these cholesteryl ester stores dictate the size of the free cholesterol pool available to the cell. By sequestering cholesterol, the formation of cholesteryl myristate can lead to a decrease in the amount of free cholesterol available for incorporation into the plasma membrane. This reduction in membrane cholesterol can, in turn, lead to alterations in membrane stiffness and fluidity nih.govrsc.org. Therefore, the metabolic pathways governing cholesteryl myristate dynamics are integral to the long-term regulation of cellular biomechanics.
Interactive Data Table: Effect of Cholesterol Manipulation on Cell Mechanics
Below is a summary of how direct manipulation of cellular cholesterol, the precursor to cholesteryl myristate, affects key biomechanical properties of vascular smooth muscle cells (VSMCs).
| Experimental Condition | Effect on Cellular Cholesterol | Change in Cell Stiffness (E-modulus) | Change in Adhesion Force | Cytoskeletal Organization |
| Control | Normal Level | Baseline | Baseline | Organized |
| Cholesterol Depletion | ~50% Reduction | Significantly Decreased | Significantly Reduced | Disorganized |
| Cholesterol Enrichment | ~100% Increase | Increased (vs. Depleted) | Increased (vs. Depleted) | More Organized |
This table is based on findings from studies on vascular smooth muscle cells where cholesterol levels were experimentally altered.
Cholesterol Ester Droplet Formation and Dynamics
Cholesteryl myristate is a primary component of the neutral lipid core of lipid droplets (LDs), which are dynamic organelles central to cellular energy and lipid homeostasis.
The biogenesis of LDs begins in the endoplasmic reticulum (ER) creative-proteomics.com. Here, the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the esterification of cholesterol with a fatty acid, such as myristic acid, to form cholesteryl myristate aacrjournals.orgcreative-proteomics.com. Being extremely hydrophobic, these newly synthesized cholesteryl esters accumulate between the two leaflets of the ER membrane. As they coalesce, they form a lens-like structure that buds off into the cytoplasm, enveloped by a phospholipid monolayer derived from the outer leaflet of the ER creative-proteomics.comembopress.org.
The core of these droplets can exist in different physical states depending on their composition. While triglycerides (TGs) are liquid at physiological temperatures, cholesteryl esters have a much higher melting point nih.gov. Consequently, LDs rich in cholesteryl esters can form an ordered, liquid-crystalline phase nih.govrupress.orgnih.gov. Studies have shown that when the fraction of cholesteryl esters in a lipid droplet exceeds 90%, it can adopt a liquid-crystalline state at 37°C nih.gov. This phase transition can alter the recruitment of specific proteins to the LD surface, thereby influencing the droplet's metabolic activity and interactions with other organelles rupress.orgnih.gov.
Interactive Data Table: Physical State of Cholesteryl Ester (CE) in Lipid Droplets
| CE Concentration (relative to Triglycerides) | Physical State of Lipid Droplet at 37°C |
| < 20% | Isotropic (Liquid) |
| > 20% | Supercooled Droplet |
| > 90% | Liquid-Crystalline Phase |
This table summarizes in vitro findings regarding the physical state of lipid droplets based on their cholesteryl ester content. nih.gov
Involvement in Wnt/β-catenin Pathway Modulation
The Wnt/β-catenin signaling pathway, a crucial regulator of cell development and homeostasis, is intricately linked with cellular lipid metabolism, including the processes that govern the synthesis of cholesteryl myristate. While cholesteryl myristate does not appear to directly modulate the pathway, its formation and storage are influenced by Wnt signaling activity, and in turn, the metabolic status of cholesterol esterification can impact Wnt protein function.
Research has demonstrated that activation of the Wnt pathway can significantly alter cellular lipid storage. Wnt signaling stimulates the flux of cholesterol derived from low-density lipoproteins (LDL) toward lipid droplets, where it is stored as cholesteryl esters embopress.org. This process involves the endocytosis of LDL, trafficking through endosomes, and re-esterification of the released cholesterol in the ER before its deposition into LDs embopress.org. Consequently, sustained Wnt signaling can lead to an increase in both the number and size of lipid droplets within the cell, reflecting an accumulation of cholesteryl esters like cholesteryl myristate embopress.orgmdpi.com.
Conversely, the process of cholesterol esterification is critical for the proper function and secretion of Wnt proteins. Wnt proteins undergo a necessary post-translational modification known as acylation, where a fatty acid is attached, which is essential for their secretion and biological activity. Studies in prostate cancer have shown that inhibiting cholesterol esterification leads to a reduction in the availability of monounsaturated fatty acids required for Wnt3a acylation aacrjournals.orgnih.gov. This impairment blocks Wnt3a secretion and consequently downregulates the Wnt/β-catenin signaling pathway, suppressing its pro-metastatic functions aacrjournals.orgnih.gov. This indicates that the metabolic machinery responsible for producing cholesteryl esters also supplies critical components for Wnt protein maturation, linking the storage of cholesterol esters to the activity of this key signaling pathway.
Furthermore, free cholesterol itself, the precursor for cholesteryl myristate, has been shown to selectively activate the canonical Wnt pathway by facilitating the membrane recruitment of key signaling components nih.govnih.gov. By regulating the pool of free cholesterol, the synthesis and storage of cholesteryl myristate can indirectly influence the sensitivity of the cell to Wnt signals.
Cholesteryl Myristate in Advanced Nanomaterial and Vesicular Systems
Formation and Characterization of Cholestosome Vesicles
Cholestosomes represent a novel class of vesicles constructed exclusively from cholesteryl esters. niagara.edu Unlike traditional liposomes that are primarily composed of phospholipids, cholestosomes leverage the unique packing properties of neutral cholesteryl ester molecules. niagara.edu Cholesteryl myristate is a key component used in the formulation of these vesicles, often paired with other cholesteryl esters like cholesteryl laurate. niagara.edugoogle.comwsimg.com The formation process results in vesicles with a neutral surface charge, capable of encapsulating a wide variety of molecules. google.comgoogle.com
Vesicle Formation Principles based on Cholesteryl Ester Packing
The formation of cholestosome vesicles is not a spontaneous thermodynamic process, a key difference from phospholipid-based liposomes. niagara.edu Cholesteryl esters such as cholesteryl myristate are uncharged and lack the distinct polar head and nonpolar tail structure that drives the self-assembly of amphiphilic lipids into bilayers in aqueous solutions. niagara.eduwiley.com Consequently, energy input is required to induce vesicle formation. niagara.edu
The process typically employed is a modified reverse-phase evaporation method. niagara.eduwiley.com This involves dissolving the selected cholesteryl esters (e.g., a pair like cholesteryl myristate and cholesteryl laurate) in a suitable organic solvent. niagara.edunih.gov The solvent is then removed under vacuum to form a thin lipid film. niagara.edu Subsequently, an aqueous phase is added, and the mixture is subjected to sonication, often in a temperature-controlled water bath, to provide the necessary energy for the esters to assemble into vesicular structures. niagara.eduwiley.com
The underlying principle of their formation is based on specific molecular packing interactions, which have been supported by X-ray crystallography and molecular modeling studies. niagara.edugoogle.com These interactions include:
Sterol Nuclei Packing: The rigid, planar sterol nuclei of the cholesterol backbone interact and stack together. niagara.edu
Inter-ester Bonding: Favorable bonding occurs between the oxygen atoms of adjacent ester groups. niagara.edu
Interdigitated Alkyl Chains: The fatty acid chains (like the myristate chain) of the cholesteryl esters interdigitate, creating a tightly packed, ordered structure. niagara.edugoogle.com
The selection of the cholesteryl ester pair is critical and is guided by differential scanning calorimetry (DSC) measurements to identify combinations with the lowest energy conformation, which informs the protocol development. niagara.edu For instance, pairing cholesteryl myristate with cholesteryl laurate, which differ by only two methylene (B1212753) (-CH2-) units, can create a vesicle with a large internal hydrophilic center, suitable for encapsulating water-soluble molecules. google.com
Structural Integrity and Stability in Aqueous Environments
A defining characteristic of cholestosomes is their exceptional stability. niagara.edu The unique packing of the cholesteryl esters results in a robust vesicle structure that exhibits significant advantages over conventional liposomes. niagara.edu
Key Stability Features:
Long-Term Storage: Cholestosomes have demonstrated remarkable physical stability, with the ability to be stored at 4°C for at least nine months without any significant loss of structural integrity or leakage of encapsulated contents. niagara.eduwiley.com
pH Resistance: The vesicles are highly resistant to degradation across a wide pH range, remaining stable from pH 2 to 10. niagara.eduwiley.com This makes them particularly suited for applications where they might encounter harsh pH environments.
Bile Salt Resistance: Cholestosomes can withstand degradation by bile salts, a major hurdle for many other types of lipid-based delivery systems. niagara.edu
This high degree of stability is attributed to the dense, ordered packing of the neutral cholesteryl ester molecules, which creates a less permeable and more resilient membrane compared to the more fluid and charged surfaces of typical phospholipid vesicles. niagara.edu
Analytical Techniques for Cholestosome Characterization
A suite of analytical methods is employed to characterize cholestosomes and ensure the quality and consistency of the formulations. These techniques assess physical properties such as size and morphology, as well as the chemical composition and encapsulation efficiency.
| Technique | Purpose | Details | Citation |
| Dynamic Light Scattering (DLS) | To determine the size distribution and zeta potential of the vesicles. | DLS analysis is performed to measure the hydrodynamic diameter of the cholestosomes in an aqueous suspension. The zeta potential provides information about the surface charge, which is typically neutral for cholestosomes. | niagara.edunih.gov |
| Microscopy | To visualize the morphology and confirm vesicle formation. | Light microscopy and specialized systems like the EVOS FL Auto microscope are used for direct visual confirmation of the vesicles. | niagara.edunih.govresearchgate.net |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To quantify the cholesteryl ester components and the amount of encapsulated material. | RP-HPLC methods are developed to separate and quantify the individual cholesteryl esters (e.g., cholesteryl myristate) and the encapsulated cargo. This is crucial for determining the total lipid content and the loading efficiency. | niagara.edu |
| Differential Scanning Calorimetry (DSC) | To study the thermal properties and phase behavior of the cholesteryl ester mixtures. | DSC is used to determine the melt energy profiles of cholesteryl ester pairs, helping to identify the lowest energy conformations that guide the formulation process. | niagara.edu |
Supercooled Smectic Cholesteryl Myristate Nanoparticles
Colloidal dispersions of cholesteryl esters, such as cholesteryl myristate, can exist in a supercooled smectic liquid crystalline state. nih.govnih.gov These nanoparticles are investigated as novel carrier systems, particularly for lipophilic drugs. nih.govresearchgate.net The smectic phase is characterized by molecules arranged in layers, which is believed to offer advantages in terms of physicochemical stability and drug-loading capacity compared to other structures. nih.gov
Nanoparticle Preparation Methodologies (e.g., High-Pressure Melt Homogenization)
The primary method for producing supercooled smectic cholesteryl myristate nanoparticles is high-pressure melt homogenization (HPH) . nih.govresearchgate.net This technique is effective for achieving particles in the colloidal size range and is suitable for scaling up production. japsonline.com
The HPH process involves several key steps:
Melting: The cholesteryl myristate is heated to a temperature above its melting point to form an isotropic melt. nih.gov Any lipophilic drug to be incorporated is dissolved in this lipid melt. nus.edu.sg
Pre-emulsion Formation: The hot lipid melt is dispersed in a hot aqueous surfactant solution to form a coarse oil-in-water pre-emulsion using a high-shear mixing device. japsonline.com
Homogenization: This hot pre-emulsion is then passed through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at high pressure (e.g., 500–1500 bar). nih.govjapsonline.com The intense energy from shear stress and cavitation forces breaks down the droplets into the nanometer size range. japsonline.com
Cooling and Solidification: The resulting hot nanoemulsion is cooled down, allowing the lipid to recrystallize and form the solid nanoparticles. japsonline.com The rapid cooling helps to achieve the metastable supercooled smectic state. nih.gov
For effective particle size reduction, homogenization must be performed at temperatures where the cholesteryl myristate is in the isotropic melt state. nih.gov Performing the homogenization at lower temperatures, where the lipid is already in the smectic state, is significantly less effective at reducing particle size. nih.gov
Influence of Stabilizers and Emulsifiers on Nanoparticle Properties
The choice of stabilizer or emulsifier is critical as it profoundly influences the physical properties, phase behavior, and long-term stability of the supercooled smectic nanoparticles. nih.goviucr.org These agents adsorb to the particle surface during homogenization, preventing aggregation. iucr.org Research has shown that different types of stabilizers lead to distinct differences in the crystallization behavior and recrystallization tendency of cholesteryl myristate nanoparticles. nih.gov
| Stabilizer Type | Examples | Influence on Nanoparticle Properties | Citation |
| Fatty Acid-Containing | Phospholipids, Sodium Oleate (B1233923), Sucrose Monolaurate | Induce a multiple or bimodal crystallization event. Nanoparticles stabilized with these agents show a comparatively high tendency to recrystallize upon storage, which can compromise the stability of the supercooled state. | nih.goviucr.org |
| Polymers | Polyvinyl Alcohol, Poloxamer, Poloxamine, Gelatin Polysuccinate | Lead to a much lower recrystallization tendency. A single crystallization event is typically observed. These stabilizers provide high stability against recrystallization during storage. | nih.gov |
| Bile Salts | Sodium Glycocholate | Similar to polymers, it results in a lower recrystallization tendency and a single crystallization event. Often used in combination with phospholipids. | nih.govnih.gov |
| PEGylated Lipids | MPEG(2000)-DSPE | Used to create a polyethylene (B3416737) glycol (PEG) layer on the particle surface. This provides steric stabilization, improves stability against aggregation, and reduces the recrystallization tendency. PEGylated particles can also be sterilized by autoclaving. | nih.gov |
| Polysorbates | Polysorbate 80 | Despite having a fatty acyl group, it imparts high stability against recrystallization. This suggests that the large polar head group (polyethylene glycol chains) plays a significant role in stabilization. | nih.gov |
The shape of the nanoparticles can also be influenced by the stabilizer system, with electron microscopy revealing shapes varying from cylindrical to more rounded, depending on the emulsifier used. cornell.edu
Phase Behavior and Recrystallization Tendency of Nanoparticles
Cholesteryl myristate, a cholesterol ester, exhibits complex phase behavior that is fundamental to its application in nanoparticle drug delivery systems. ingentaconnect.com In its bulk form, cholesteryl myristate melts at approximately 72°C to form a smectic phase, which then transitions to a cholesteric phase around 79°C before becoming an isotropic liquid at about 84°C. ingentaconnect.com Upon cooling, these liquid crystalline phase transitions occur at roughly the same temperatures. However, the smectic phase shows significant supercooling, with crystallization happening at a much lower temperature, around 40°C. ingentaconnect.com
This property of supercooling is crucial for the formation of stable nanoparticles. ingentaconnect.com When formulated as nanoparticles, the crystallization of cholesteryl myristate occurs at even lower temperatures, well below human body temperature. ingentaconnect.com This allows the nanoparticles to exist in a supercooled smectic liquid crystalline state, which is advantageous for drug loading capacity and physicochemical stability. nih.govresearchgate.net
The crystallization behavior of cholesteryl myristate nanoparticles is intricate and influenced by several factors, including the stabilizer system and particle size. researchgate.netnih.gov Studies using differential scanning calorimetry have shown that these nanoparticles often display a bimodal crystallization event, which is not due to crystalline polymorphism. nih.gov This behavior is thought to be caused by the presence of particles with different shapes, such as cylindrical and spherical, as observed through electron microscopy. nih.gov
The recrystallization tendency of cholesteryl myristate nanoparticles upon storage is a critical factor for their stability. The presence of larger particles has been linked to an increased fraction of the material crystallizing at a higher temperature and a greater tendency to recrystallize over time. nih.gov The choice of stabilizer also plays a significant role. While some stabilizers can lead to a higher recrystallization tendency, others, such as certain polymers and sodium glycocholate, result in a distinctly lower tendency, even if the initial crystallization temperature is relatively high. ingentaconnect.com Optimized systems have demonstrated the ability to maintain the smectic phase for at least 12 months at 23°C. researchgate.net
Table 1: Phase Transition Temperatures of Bulk Cholesteryl Myristate
| Phase Transition | Temperature (°C) |
| Crystalline to Smectic | ~72 |
| Smectic to Cholesteric | ~79 |
| Cholesteric to Isotropic Liquid | ~84 |
| Isotropic Liquid to Cholesteric (on cooling) | ~84 |
| Cholesteric to Smectic (on cooling) | ~79 |
| Smectic to Crystalline (on cooling) | ~40 |
This table is generated based on data from multiple sources. ingentaconnect.com
Surface Modification Strategies for Nanoparticles (e.g., PEGylation)
Surface modification of cholesteryl myristate nanoparticles is a key strategy to enhance their performance as drug delivery vehicles, primarily by imparting steric stabilization and reducing uptake by the mononuclear phagocyte system (MPS). ingentaconnect.com One of the most common and effective surface modification techniques is PEGylation, which involves the attachment of polyethylene glycol (PEG) chains to the nanoparticle surface. nih.govwiley.com
PEGylation is typically achieved by incorporating PEGylated phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (MPEG(2000)-DSPE), into the formulation during the nanoparticle preparation process. nih.gov The presence of the PEGylated lipid at the nanoparticle surface has several beneficial effects.
Impact of PEGylation on Nanoparticle Properties:
Particle Size and Zeta Potential: The incorporation of MPEG-DSPE can lead to a decrease in particle size, suggesting it acts as an additional emulsifier. ingentaconnect.com Simultaneously, the absolute value of the zeta potential decreases as the concentration of the PEGylated lipid increases. ingentaconnect.com This indicates that the PEG chains effectively shield the surface charge of the nanoparticles. ingentaconnect.com
Steric Stabilization: The PEG layer provides a protective hydrophilic shield around the nanoparticles, which imparts steric stabilization. nih.gov This was verified by challenging the nanoparticles with calcium chloride to neutralize the surface charge; PEGylated particles maintained their stability. nih.gov
Recrystallization and Stability: PEGylation has been shown to improve the stability of supercooled smectic cholesteryl myristate nanoparticles against recrystallization. nih.gov Furthermore, PEGylated nanoparticles have demonstrated enhanced stability upon autoclaving, a common sterilization method. nih.gov
Immune Evasion: The "stealth" properties conferred by PEGylation help the nanoparticles to evade recognition and uptake by the immune system, thereby prolonging their circulation time in the bloodstream. wiley.com This is crucial for enabling the nanoparticles to reach their target tissues.
The successful incorporation of PEG onto the surface of cholesteryl myristate nanoparticles has been confirmed by techniques such as ¹H NMR spectroscopy. nih.gov These surface-modified nanoparticles represent a promising formulation with desirable characteristics including small particle size, stability against recrystallization, and the ability to be sterilized, making them suitable for various administration routes. nih.gov
Table 2: Effects of PEGylation on Cholesteryl Myristate Nanoparticle Properties
| Property | Effect of PEGylation | Reference |
| Particle Size | Decrease | ingentaconnect.com |
| Zeta Potential (absolute value) | Decrease | ingentaconnect.com |
| Stability against Recrystallization | Increase | nih.gov |
| Stability upon Autoclaving | Increase | nih.gov |
| Steric Stabilization | Increase | nih.gov |
This table summarizes findings from the cited research.
Q & A
Q. What experimental methods are standard for studying phase transitions in cholesteryl myristate?
Polarizing microscopy and differential scanning calorimetry (DSC) are widely used to characterize phase transitions (e.g., smectic, cholesteric, isotropic). Polarizing microscopy enables direct observation of mesophase textures, while DSC quantifies enthalpy changes during transitions. For example, studies by Kuijisa and Shinoda (1975) combined these methods to map transition temperatures and kinetics . Thermal analysis should be complemented with X-ray diffraction to confirm structural changes at each phase .
Q. How can researchers model the crystallization kinetics of cholesteryl myristate?
The Avrami equation is typically applied to analyze isothermal crystallization kinetics. Constants derived from DSC data (e.g., Avrami exponent n = 4 for cholesteryl myristate) indicate nucleation mechanisms and growth dimensionality. For instance, Avrami constants for cholesteryl myristate range from 5.3 × 10⁻⁶ to 1.2 × 10⁻² at supercoolings of 20–30°C, reflecting temperature-dependent nucleation rates . Morphological validation via microscopy is critical to avoid misinterpretation of kinetic parameters .
Q. What are the key considerations for preparing lipid mixtures containing cholesteryl myristate for chromatographic analysis?
Gas chromatography (GC) requires precise calibration with model lipid mixtures. For example, a validated mixture might include 0.8% cholesteryl myristate, 8.2% cholesteryl palmitate, and 39.4% cholesteryl stearate by weight to mimic biological samples . Sample preparation via the Folch method (chloroform/methanol extraction) ensures lipid stability. Internal standards (e.g., tripalmitin) should be added to correct for recovery variability .
Advanced Research Questions
Q. How does molecular conformation influence the liquid crystalline behavior of cholesteryl myristate?
Neutron scattering studies reveal that cholesteryl myristate adopts an extended conformation in all mesophases, with the fatty acyl chain terminal methyl group positioned ~18–20 Å from the cholesterol moiety. This extended structure stabilizes smectic layering and cholesteric helicity. Deuterated analogs are essential for resolving conformational details in membrane-mimetic systems . Comparative studies with U-shaped esters (e.g., cholesteryl oleate) highlight the role of acyl chain flexibility in phase polymorphism .
Q. What explains contradictions in reported phase transition temperatures for cholesteryl myristate across studies?
Discrepancies often arise from impurities, polymorphism, or experimental conditions. For example, cholestanyl myristate impurities as low as 15 wt% can suppress smectic phases and alter transition kinetics . Rigorous purification (e.g., recrystallization from n-pentanol) and validation via nuclear magnetic resonance (NMR) are mandatory. Kinetic metastability, observed in undercooled isotropic liquids, further complicates phase maps .
Q. How do cholesteryl myristate-containing binary systems inform biological lipid interactions?
Phase diagrams of cholestanyl myristate/cholesteryl myristate mixtures demonstrate complete solid solubility due to isostructural crystals, while cholestanyl myristate/cholesteryl oleate mixtures exhibit eutectic behavior with limited solubility. These models help interpret lipid miscibility in atherosclerotic plaques, where cholesteryl ester-rich domains coexist with other lipids . Polarized light microscopy and small-angle X-ray scattering (SAXS) are critical for resolving coexisting phases .
Q. What experimental strategies are effective for studying cholesteryl myristate's interactions with ion channels?
Electrophysiological assays (e.g., patch-clamp) using lipid bilayers doped with cholesteryl myristate can quantify effects on nAChR or GABAA receptor function. For example, 10–50 μM cholesteryl myristate reduces inward-rectifier potassium channel activity by 30–40%, likely via membrane fluidity modulation. Control experiments with non-esterified cholesterol are necessary to isolate ester-specific effects .
Methodological Notes
- Data Interpretation : Always correlate kinetic data (e.g., Avrami constants) with morphological evidence (e.g., spherulite growth rates) to avoid overreliance on theoretical models .
- Contamination Mitigation : Use high-purity solvents (HPLC-grade) and avoid plasticizers in chromatography workflows to prevent artifactual peaks .
- Biological Relevance : When modeling membrane interactions, incorporate phospholipids (e.g., phosphatidylcholine) to approximate physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
